molecular formula C21H25N5OS B2589590 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-butylphenyl)acetamide CAS No. 811469-36-0

2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-butylphenyl)acetamide

Cat. No.: B2589590
CAS No.: 811469-36-0
M. Wt: 395.53
InChI Key: CDQZSDKIDJYSNP-UHFFFAOYSA-N
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Description

2-((4-Amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-butylphenyl)acetamide is a triazole-derived acetamide featuring a 4-amino-1,2,4-triazole core substituted with a meta-methylphenyl (m-tolyl) group at position 5 and a thioether-linked acetamide moiety bound to a 4-butylphenyl group. This compound shares structural motifs with several insect olfactory receptor (Orco) modulators and bioactive triazole derivatives, making it a candidate for pharmacological applications. Its molecular framework allows for diverse interactions with biological targets, influenced by substituents on the triazole and acetamide groups .

Properties

IUPAC Name

2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-butylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5OS/c1-3-4-7-16-9-11-18(12-10-16)23-19(27)14-28-21-25-24-20(26(21)22)17-8-5-6-15(2)13-17/h5-6,8-13H,3-4,7,14,22H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDQZSDKIDJYSNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-butylphenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Thioether Formation:

    Acetamide Formation: The final step involves the acylation of the amine group with an acetic anhydride or acetyl chloride to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can be modified to create a variety of derivatives with different properties.

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor. The triazole ring can interact with biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-butylphenyl)acetamide is explored for its potential therapeutic effects. It may exhibit antimicrobial, antifungal, or anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-butylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and require further research.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound’s structure can be compared to analogs with modifications in the triazole substituents, acetamide side chains, or aromatic rings. Key examples include:

Compound Name Substituent on Triazole (Position 5) Acetamide Side Chain Key Properties/Activities Reference
2-((4-Amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-butylphenyl)acetamide (Target) m-Tolyl (C₆H₄-CH₃) N-(4-butylphenyl) Not explicitly reported; inferred lipophilicity from butyl group
2-((4-Amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-butylphenyl)acetamide 2-Chlorophenyl N-(4-butylphenyl) Higher polarity due to Cl substituent
VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) 3-Pyridinyl N-(4-ethylphenyl) Orco agonist; activates insect odorant receptors
OLC15 (N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) 2-Pyridinyl N-(4-butylphenyl) Orco antagonist; blocks receptor activity
N-(4-Acetylphenyl)-2-((4-phenyl-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide m-Tolyl and phenyl N-(4-acetylphenyl) Enhanced hydrogen bonding via acetyl group

Key Observations :

  • The target compound ’s m-tolyl group introduces steric bulk and moderate hydrophobicity compared to electron-withdrawing groups (e.g., 2-chlorophenyl in ).
  • Amino groups on the triazole core (common in the target and analogs like ) may facilitate hydrogen bonding with biological targets, whereas pyridinyl substituents (VUAA1, OLC15) enable π-π interactions .
Insect Olfactory Receptor Modulation
  • VUAA1 and OLC15 are well-characterized Orco agonists and antagonists, respectively.
  • Butylphenyl vs. Ethylphenyl : The longer alkyl chain in the target compound may reduce solubility but increase receptor binding affinity compared to VUAA1 .
Antiviral and Enzyme Inhibition
  • Triazole derivatives like AM31-AM34 () inhibit HIV-1 reverse transcriptase via interactions with the enzyme’s hydrophobic pockets. The target compound’s m-tolyl and butylphenyl groups could similarly engage in hydrophobic interactions, though its amino group may confer unique binding modes .
Anti-Exudative Activity
  • Derivatives with furan-2-yl substituents () show anti-exudative effects comparable to diclofenac. The target compound’s m-tolyl group may alter potency due to differences in electronic effects and steric hindrance .

Physicochemical Data

Melting points and solubility trends vary significantly among analogs:

  • Compounds with benzodioxol groups () exhibit melting points of 96–148°C, influenced by hydrogen-bonding capacity.
  • Pyridinyl-substituted triazoles (e.g., VUAA1) are typically solids with moderate solubility in polar solvents .
  • The target compound’s butylphenyl group suggests a higher melting point than derivatives with shorter alkyl chains but lower water solubility.

Biological Activity

2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-butylphenyl)acetamide is a synthetic compound belonging to the class of triazole derivatives. This compound has garnered attention in medicinal chemistry due to its structural features that suggest potential biological activities, including antimicrobial and anticancer properties. The unique combination of a triazole ring and thioether functionalities may enhance its interaction with biological targets.

Chemical Structure

The molecular formula for this compound is C17H20N4SC_{17}H_{20}N_{4}S with a molecular weight of approximately 316.43 g/mol. The structure includes:

  • A triazole ring that is known for its bioactivity.
  • An amino group which can participate in various biological interactions.
  • A thioether linkage , contributing to the compound's overall reactivity.

Biological Activity Overview

Research indicates that triazole derivatives exhibit a range of biological activities, primarily due to their ability to interact with enzymes and receptors involved in various disease processes. The specific biological activities of this compound include:

Antimicrobial Activity

Triazole compounds are well-documented for their antifungal and antibacterial properties. The presence of the triazole moiety in this compound suggests potential efficacy against various pathogens. Studies have shown that triazoles can inhibit enzymes critical for fungal growth and bacterial cell wall synthesis, making them valuable in treating infections .

Anticancer Potential

Mercapto-substituted triazoles have been highlighted for their chemopreventive and chemotherapeutic effects on cancer. Research has indicated that similar compounds can exhibit cytotoxicity against various cancer cell lines, including breast and colon cancer cells . The specific substitution pattern of this compound may enhance its interaction with cancer targets.

The mechanism by which this compound exerts its biological effects can be attributed to:

  • Enzyme Inhibition : Triazole derivatives often inhibit enzymes such as cytochrome P450s involved in drug metabolism, which can lead to increased efficacy of co-administered drugs.
  • Receptor Modulation : The amide functional group may allow for interactions with various cellular receptors, potentially modulating signaling pathways relevant to disease processes.

Case Studies and Research Findings

StudyFocusFindings
Antimicrobial ActivityDemonstrated significant inhibition against Staphylococcus aureus and Candida albicans.
Anticancer ActivityCompounds similar to this triazole showed IC50 values as low as 6.2 μM against colon carcinoma cells.
Enzyme InteractionInvestigated binding affinities using surface plasmon resonance; showed potential inhibition of fungal growth enzymes.

Notable Research

In a comparative study of triazole derivatives, compounds structurally similar to this compound exhibited promising activity against Mycobacterium tuberculosis, suggesting a potential role in treating resistant strains .

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